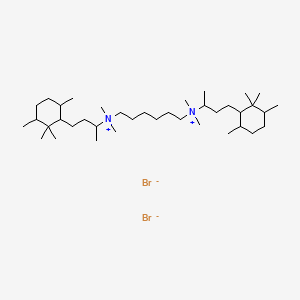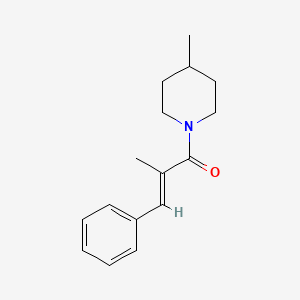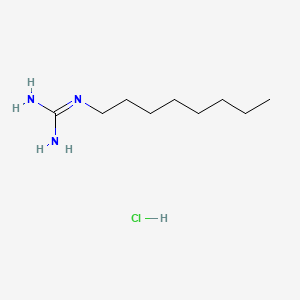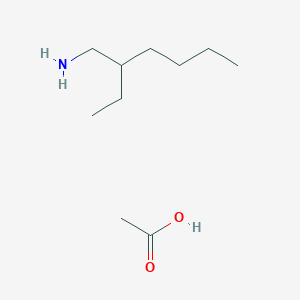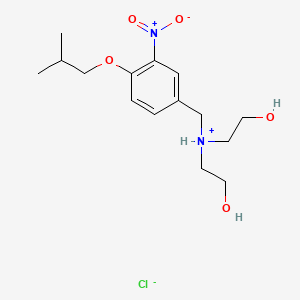
2,2'-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is a chemical compound with the molecular formula C15H24N2O5Cl. It is known for its applications in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride typically involves the reaction of 4-isobutoxy-3-nitrobenzaldehyde with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the hydroxyl groups can produce various esters or ethers.
科学研究应用
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules.
相似化合物的比较
Similar Compounds
- 2,2’-((4-Butoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The isobutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitro group enhances its potential biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
77905-49-8 |
|---|---|
分子式 |
C15H25ClN2O5 |
分子量 |
348.82 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O5.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)17(20)21)10-16(5-7-18)6-8-19;/h3-4,9,12,18-19H,5-8,10-11H2,1-2H3;1H |
InChI 键 |
IILZWSKMOXRWIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)C[NH+](CCO)CCO)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)

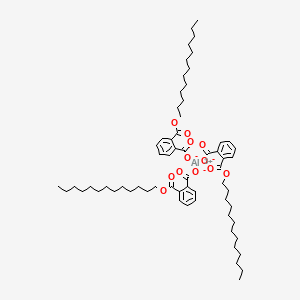
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
